molecular formula C22H26ClFN2O4 B2976282 ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride CAS No. 1216843-18-3

ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Cat. No.: B2976282
CAS No.: 1216843-18-3
M. Wt: 436.91
InChI Key: LXSAUSIZFYTYBG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetic indole derivative characterized by a multifunctional structure. The core indole scaffold is substituted at the 5-position with a 3-((2-fluorophenyl)amino)-2-hydroxypropoxy chain and at the 3-position with an ethyl carboxylate group. The 1- and 2-positions of the indole ring are methylated, and the compound is formulated as a hydrochloride salt to enhance solubility and stability.

The structural complexity of this compound, including the fluorine atom, hydroxypropoxy linker, and dimethylated indole core, positions it as a candidate for pharmacological studies, particularly in targeting receptors or enzymes where indole derivatives are known to interact (e.g., serotonin receptors or kinase inhibitors).

Properties

IUPAC Name

ethyl 5-[3-(2-fluoroanilino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4.ClH/c1-4-28-22(27)21-14(2)25(3)20-10-9-16(11-17(20)21)29-13-15(26)12-24-19-8-6-5-7-18(19)23;/h5-11,15,24,26H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSAUSIZFYTYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=CC=C3F)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The compound features an indole core, which is a common scaffold in many biologically active molecules. Its structure includes:

  • Indole Ring : A bicyclic structure that is often associated with pharmacological properties.
  • Carboxylate Group : Imparts acidity and potential for interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV. For example, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase with IC50 values ranging from 10.06 to 15.70 μM, suggesting that structural modifications can enhance antiviral efficacy .

Anticancer Potential

The anticancer activity of indole derivatives has been extensively studied. A series of indole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain synthesized pyrrole derivatives displayed promising anticancer activity alongside antioxidant properties, indicating that modifications to the indole structure could yield compounds with enhanced therapeutic profiles .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Viral Integrase : By chelating metals within the active site of integrase, the compound may prevent the integration of viral DNA into the host genome.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential radical scavenging abilities, which can protect cells from oxidative stress.
  • Cytotoxicity : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation.

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50 Value (μM)Mechanism
Antiviral (HIV) 10.06 - 15.70Inhibition of integrase
Anticancer (Various) 100 - 200Induction of apoptosis
Antioxidant Not specifiedRadical scavenging

Comparison with Similar Compounds

Structural Comparison with Similar Indole Derivatives

Key structural analogs from and include:

Compound Name Core Structure Substituents Functional Groups
Target Compound 1,2-Dimethylindole 5-(3-((2-Fluorophenyl)amino)-2-hydroxypropoxy), 3-ethyl carboxylate, HCl Ester, amine, hydroxyl, fluorine
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoroindole 2-Carboxamide, 4-benzoylphenyl Amide, ketone, fluorine
Ethyl 5-Methoxyindole-2-carboxylate Indole 5-Methoxy, 2-ethyl carboxylate Ester, methoxy
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-Fluoroindole 2-Carboxamide, 2-(4-methylbenzoyl)phenyl Amide, ketone, fluorine, methyl

Key Observations :

  • Indole Substitutions : The target compound features 1,2-dimethylation, which is absent in other analogs. This modification may sterically hinder interactions or alter metabolic stability.
  • Linker Diversity : The hydroxypropoxy chain in the target compound introduces a hydroxyl group and a flexible spacer, contrasting with rigid benzoyl groups in analogs.
  • Functional Groups : The hydrochloride salt in the target compound enhances water solubility compared to neutral carboxamide or ester derivatives.

Physicochemical and Spectral Properties

Comparative data from and highlight trends in melting points, yields, and spectral features:

Compound Name Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 37.5 $ ^1H $-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole); IR: 1666 cm$ ^{-1} $ (amide C=O)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 233–234 10 $ ^1H $-NMR: δ 12.1 (NHCO), 9.4 (H-1 indole); IR: 1670 cm$ ^{-1} $ (amide C=O)
Ethyl 5-Methoxyindole-2-carboxylate 199–201 N/A Not reported in

Analysis :

  • The target compound’s hydrochloride salt likely reduces its melting point compared to neutral carboxamides, though direct data are unavailable.
  • Lower yields in analogs (e.g., 10% for 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-indole-2-carboxamide) suggest challenges in synthesizing bulky substituents, which may also apply to the target compound.

Computational Similarity Analysis

highlights the Tanimoto coefficient as a standard metric for structural similarity. Applying this to the target compound and analogs:

  • Tanimoto Scores : The target compound shares high similarity with ethyl 5-methoxyindole-2-carboxylate (common indole-ester core) but lower similarity with carboxamide derivatives due to differing functional groups.
  • Impact of Substituents : The 2-fluorophenyl and hydroxypropoxy groups in the target compound introduce unique pharmacophoric features, reducing similarity to simpler indole esters .

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